[Ethyl(methyl)amino]-hydroxy-oxoazanium
Description
The compound "[Ethyl(methyl)amino]-hydroxy-oxoazanium" is a quaternary ammonium derivative characterized by an azanium core (NH₄⁺) substituted with ethyl, methyl, hydroxyl, and oxo groups.
Properties
CAS No. |
19092-01-4 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: [Ethyl(methyl)amino]-hydroxy-oxoazanium can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is typically generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{HONO} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] where R represents the methyl and ethyl groups .
Industrial Production Methods: Industrial production of methylethylnitroamine involves the controlled reaction of nitrous acid with secondary amines under specific conditions to ensure high yield and purity. The process typically includes steps for the purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: [Ethyl(methyl)amino]-hydroxy-oxoazanium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
[Ethyl(methyl)amino]-hydroxy-oxoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its mutagenic and carcinogenic properties to understand the mechanisms of cancer development.
Medicine: Investigated for its potential role in drug development and as a model compound for studying nitrosamine impurities in pharmaceuticals.
Industry: Used in the production of rubber and other materials where nitrosamines are formed as by-products .
Mechanism of Action
[Ethyl(methyl)amino]-hydroxy-oxoazanium exerts its effects primarily through the formation of alkylating agents that modify DNA bases, leading to mutations. The compound undergoes metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, causing mutations and potentially leading to cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "[Ethyl(methyl)amino]-hydroxy-oxoazanium," the following structurally analogous compounds are analyzed based on synthesis, reactivity, and applications:
Table 1: Key Properties of Target Compound and Analogs
Physicochemical and Functional Differences
- Solubility: Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (logP = 0.4) is moderately lipophilic, favoring organic solvents , whereas methyl-3-amino-4-hydroxybenzoate’s hydroxyl group increases aqueous solubility . The target compound’s hydroxyl and charged azanium core may render it highly water-soluble.
- Thermal Stability : Ethyl-2-benzothiazolyl acetate derivatives exhibit stability up to 200°C due to aromatic benzothiazole rings . The target compound’s stability remains speculative but may be lower due to its ionic nature.
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